4-Bromo-2-(oxan-4-yloxy)pyrimidine
Description
4-Bromo-2-(oxan-4-yloxy)pyrimidine is a brominated pyrimidine derivative featuring a tetrahydropyranyl (oxan-4-yl) ether substituent at the 2-position. Pyrimidine derivatives are critical in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity. The oxan-4-yloxy group likely enhances solubility in polar organic solvents compared to simpler alkoxy substituents, while the bromine atom at the 4-position provides a handle for further functionalization via cross-coupling reactions .
Properties
Molecular Formula |
C9H11BrN2O2 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
4-bromo-2-(oxan-4-yloxy)pyrimidine |
InChI |
InChI=1S/C9H11BrN2O2/c10-8-1-4-11-9(12-8)14-7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2 |
InChI Key |
MYWZQAISPGEBDU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(oxan-4-yloxy)pyrimidine typically involves the reaction of 4-bromo-2-chloropyrimidine with oxan-4-ol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the oxan-4-yloxy group. The reaction can be represented as follows:
4-Bromo-2-chloropyrimidine+Oxan-4-olBase, Reflux4-Bromo-2-(oxan-4-yloxy)pyrimidine
Industrial Production Methods: Industrial production of 4-Bromo-2-(oxan-4-yloxy)pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(oxan-4-yloxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The oxan-4-yloxy group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation Reactions: Products include oxidized derivatives of the oxan-4-yloxy group.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
4-Bromo-2-(oxan-4-yloxy)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Material Science: The compound can be used in the synthesis of organic materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(oxan-4-yloxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromo and oxan-4-yloxy groups can interact with the active sites of enzymes or receptors, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share a pyrimidine core with bromine at the 4- or 5-position and varying substituents at the 2-position:
Key Observations :
- Solubility : The oxan-4-yloxy group in the target compound likely improves solubility in ethers and alcohols compared to smaller substituents like methoxy (e.g., ) or methylthio (e.g., ).
- Reactivity : Bromine at the 4-position is amenable to palladium-catalyzed cross-couplings (e.g., Suzuki reactions in ), while electron-withdrawing groups (CF₃ in ) enhance electrophilicity at the 2-position.
- Bioactivity: Amino-substituted analogs (e.g., ) exhibit antimicrobial properties, suggesting that the oxan-4-yloxy derivative could be tailored for similar applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
